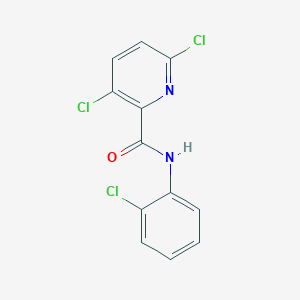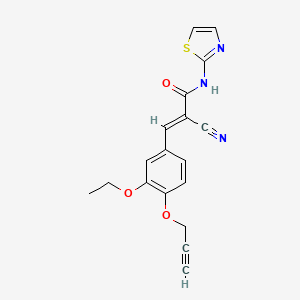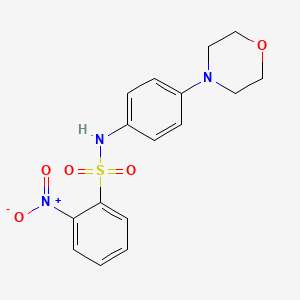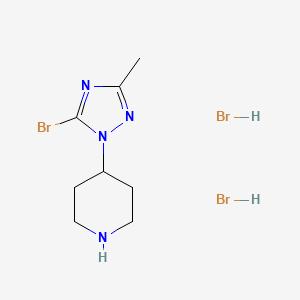![molecular formula C25H27N5O3 B2690378 1,7-dimethyl-9-(4-phenoxyphenyl)-3-propyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 876151-67-6](/img/no-structure.png)
1,7-dimethyl-9-(4-phenoxyphenyl)-3-propyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1,7-dimethyl-9-(4-phenoxyphenyl)-3-propyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C25H27N5O3 and its molecular weight is 445.523. The purity is usually 95%.
BenchChem offers high-quality 1,7-dimethyl-9-(4-phenoxyphenyl)-3-propyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,7-dimethyl-9-(4-phenoxyphenyl)-3-propyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Analysis
The compound under discussion is part of a broader class of chemicals known for their intricate synthesis processes and structural analyses. For instance, research has explored the synthesis of new [f]-fused purine-2,6-diones, showcasing the creation of thiadiazepino-purine ring systems from related purine dione derivatives through multi-step chemical reactions, highlighting the compound's role in developing novel chemical frameworks and its potential applications in designing new materials or drugs (Hesek & Rybár, 1994).
Biological Activity and Drug Design
The compound's framework is utilized in studying adenosine receptors, where derivatives have shown selectivity and potency against specific receptor subtypes, indicating its potential for developing targeted therapeutics for conditions like neurodegenerative diseases (Szymańska et al., 2016). Similarly, derivatives have been investigated for their affinity towards serotonin receptors, offering insights into designing new psychiatric medications (Chłoń-Rzepa et al., 2013).
Anti-inflammatory and Analgesic Applications
The structural motif of the compound has been exploited in synthesizing analogs with significant anti-inflammatory activity, suggesting its role in discovering new anti-inflammatory agents (Kaminski et al., 1989). Furthermore, its derivatives have shown promising analgesic activities, indicating potential applications in pain management (Zygmunt et al., 2015).
Anticancer Research
Research into the compound's derivatives has also extended to anticancer activity, with some synthesized analogs displaying promising results against cancer cell lines, underscoring the compound's utility in oncological drug development (Hayallah, 2017).
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for 1,7-dimethyl-9-(4-phenoxyphenyl)-3-propyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione involves the condensation of 4-phenoxybenzaldehyde with 1,7-dimethyl-3-propylxanthine to form the intermediate 1,7-dimethyl-9-(4-phenoxyphenyl)-3-propylxanthine. This intermediate is then cyclized with urea to form the final product.", "Starting Materials": [ "4-phenoxybenzaldehyde", "1,7-dimethyl-3-propylxanthine", "urea" ], "Reaction": [ "Step 1: Condensation of 4-phenoxybenzaldehyde with 1,7-dimethyl-3-propylxanthine in the presence of a base such as potassium carbonate to form 1,7-dimethyl-9-(4-phenoxyphenyl)-3-propylxanthine.", "Step 2: Cyclization of 1,7-dimethyl-9-(4-phenoxyphenyl)-3-propylxanthine with urea in the presence of a catalyst such as trifluoroacetic acid to form 1,7-dimethyl-9-(4-phenoxyphenyl)-3-propyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione." ] } | |
CAS RN |
876151-67-6 |
Product Name |
1,7-dimethyl-9-(4-phenoxyphenyl)-3-propyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione |
Molecular Formula |
C25H27N5O3 |
Molecular Weight |
445.523 |
IUPAC Name |
1,7-dimethyl-9-(4-phenoxyphenyl)-3-propyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
InChI |
InChI=1S/C25H27N5O3/c1-4-14-28-23(31)21-22(27(3)25(28)32)26-24-29(15-17(2)16-30(21)24)18-10-12-20(13-11-18)33-19-8-6-5-7-9-19/h5-13,17H,4,14-16H2,1-3H3 |
InChI Key |
AQPQHVNJMJIDNN-UHFFFAOYSA-N |
SMILES |
CCCN1C(=O)C2=C(N=C3N2CC(CN3C4=CC=C(C=C4)OC5=CC=CC=C5)C)N(C1=O)C |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-(4-(4-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-fluorophenyl)ethanone](/img/structure/B2690296.png)





![N-(4-(methylthio)benzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2690304.png)
![5-(4-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl)-5-oxopentanoic acid](/img/structure/B2690307.png)
![N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-2-(ethylthio)benzamide](/img/structure/B2690312.png)

![2-(2,5-dimethylphenyl)-7-(3-fluorophenyl)imidazo[1,2-a]pyrazin-8(7H)-one](/img/structure/B2690314.png)
![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2-chlorobenzenesulfonamide](/img/structure/B2690315.png)
